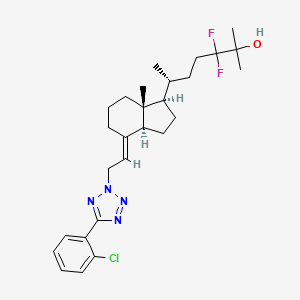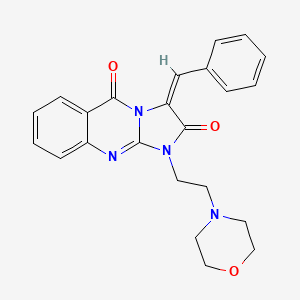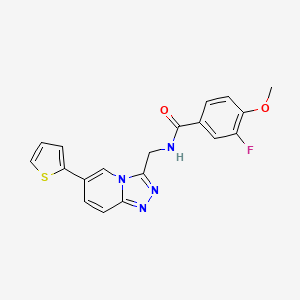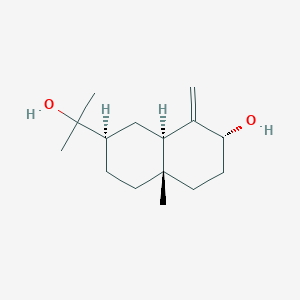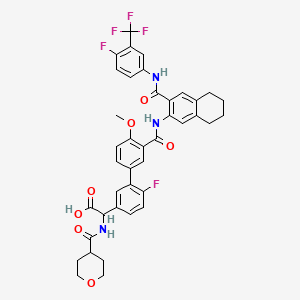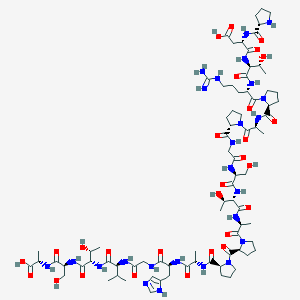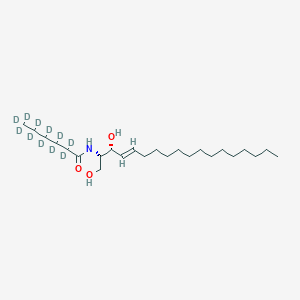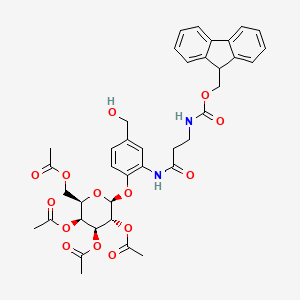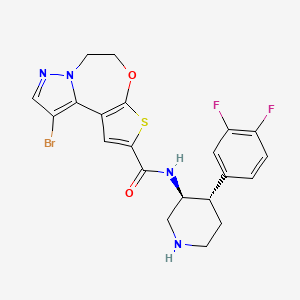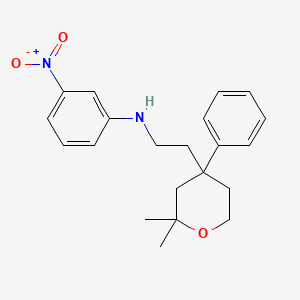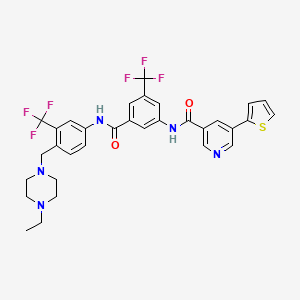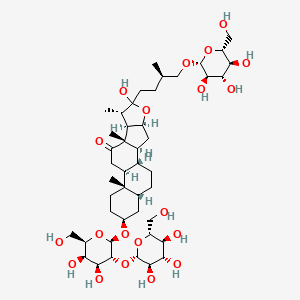
Dios-Arg (diTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dios-Arg (diTFA), also known as Dios-Arg trifluoroacetate salt, is a steroid-based cationic lipid. It contains a diosgenin skeleton coupled to an L-arginine head group. This compound is primarily used in the formation of cationic lipid nanoparticles (LNPs) for intracellular transport of small interfering RNA (siRNA) and plasmid DNA (pDNA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dios-Arg (diTFA) is synthesized by coupling diosgenin with L-arginine. The reaction involves the formation of a complex with plasmid DNA, which decreases plasmid DNA migration in an agarose-gel retardant assay at a charge ratio greater than or equal to 4 . The synthesis typically involves the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production of Dios-Arg (diTFA) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk quantities and is available in various packaging sizes ranging from milligrams to grams .
Chemical Reactions Analysis
Types of Reactions
Dios-Arg (diTFA) undergoes several types of chemical reactions, including:
Complexation: Forms complexes with plasmid DNA and siRNA.
Inhibition: Inhibits HMG-CoA reductase, a rate-limiting enzyme involved in cholesterol biosynthesis.
Common Reagents and Conditions
Common reagents used in reactions involving Dios-Arg (diTFA) include:
Organic Solvents: DMF, DMSO, ethanol.
Major Products Formed
The major products formed from reactions involving Dios-Arg (diTFA) include cationic lipid nanoparticles (LNPs) used for intracellular transport .
Scientific Research Applications
Dios-Arg (diTFA) has several scientific research applications, including:
Chemistry: Used in the synthesis of cationic lipid nanoparticles for gene delivery.
Biology: Facilitates the transfection of plasmid DNA into cells such as H1299 and HeLa cells.
Medicine: Potential use in gene therapy for delivering therapeutic genes to target cells.
Industry: Used in the production of lipid-based drug delivery systems.
Mechanism of Action
Dios-Arg (diTFA) exerts its effects by forming complexes with plasmid DNA and siRNA, facilitating their intracellular transport. The compound shows high cytotoxicity, which may be due to the inhibition of HMG-CoA reductase by diosgenin . This inhibition affects cholesterol biosynthesis, leading to cytotoxic effects in cells such as H1299 and HeLa .
Comparison with Similar Compounds
Similar Compounds
Diosgenin: A natural steroid sapogenin that serves as the base structure for Dios-Arg (diTFA).
L-Arginine: An amino acid that forms the head group of Dios-Arg (diTFA).
Uniqueness
Dios-Arg (diTFA) is unique due to its combination of a diosgenin skeleton and an L-arginine head group, which allows it to form cationic lipid nanoparticles for efficient intracellular transport of genetic material .
Properties
Molecular Formula |
C43H67F6N5O9 |
|---|---|
Molecular Weight |
912.0 g/mol |
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H65N5O5.2C2HF3O2/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42;2*3-2(4,5)1(6)7/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-;;/m1../s1 |
InChI Key |
BUBYULRFSQOIII-XWXJGKJWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C)C)OC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C)C)OC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


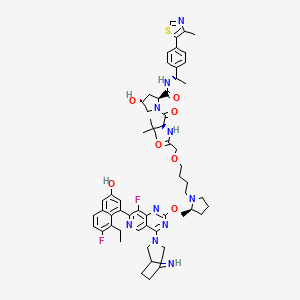
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
